An In-depth Technical Guide to 4-Chloro-3,5-dimethylthiophenol: Properties, Reactivity, and Synthetic Considerations
An In-depth Technical Guide to 4-Chloro-3,5-dimethylthiophenol: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylthiophenol, a substituted aryl thiol of interest in various chemical and pharmaceutical research domains. Due to a scarcity of published experimental data for this specific compound, this document leverages predictive models, structure-activity relationships derived from analogous compounds, and established principles of organic chemistry to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application.
Molecular Structure and Physicochemical Properties
4-Chloro-3,5-dimethylthiophenol is an aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group, a chlorine atom, and two methyl groups. The strategic placement of these functional groups dictates its electronic properties, reactivity, and potential applications.
Table 1: Predicted Physicochemical Properties of 4-Chloro-3,5-dimethylthiophenol
| Property | Predicted Value | Source/Method |
| CAS Number | 150729-72-9 | Benchchem[1] |
| Molecular Formula | C₈H₉ClS | - |
| Molecular Weight | 172.67 g/mol | Benchchem[1] |
| IUPAC Name | 4-chloro-3,5-dimethylbenzenethiol | PubChem[1] |
| Appearance | White to light brown solid (predicted) | General knowledge of aryl thiols |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted) | General knowledge of aryl thiols |
For comparative purposes, the well-characterized phenol analog, 4-Chloro-3,5-dimethylphenol (CAS 88-04-0), is a white to pale cream crystalline powder with a melting point of 112-118 °C and is slightly soluble in water but soluble in many organic solvents.[2][3]
Spectroscopic and Analytical Characterization (Predicted)
Spectroscopic analysis is crucial for the identification and structural elucidation of 4-Chloro-3,5-dimethylthiophenol. The following data is based on computational predictions and established spectroscopic principles for substituted aryl thiols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet for the two equivalent aromatic protons and another singlet for the six equivalent protons of the two methyl groups are predicted.[1]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four chemically non-equivalent carbon atoms in the molecule: the carbon attached to the thiol group, the carbon attached to the chlorine atom, the two equivalent carbons attached to the methyl groups, and the two equivalent aromatic carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-3,5-dimethylthiophenol is expected to exhibit characteristic absorption bands for its functional groups. A key feature would be a weak but sharp band in the 2550-2600 cm⁻¹ region, indicative of the S-H stretching vibration.[1] Other expected vibrations include C-H stretching from the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-S stretching.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would display a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is a characteristic isotopic signature of a molecule containing one chlorine atom.[1] Expected fragmentation pathways include the loss of a hydrogen atom from the thiol group, loss of the thiol group itself, loss of a methyl radical, or loss of the chlorine atom.[1]
Reactivity and Synthetic Applications
The reactivity of 4-Chloro-3,5-dimethylthiophenol is governed by the interplay of its functional groups. The thiol group is a potent nucleophile and can be readily deprotonated to the more reactive thiophenolate. The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, influenced by the directing effects of its substituents.
Reactivity of the Thiol Group
Aryl thiols are generally more acidic than their alkyl counterparts due to the resonance stabilization of the thiophenolate anion. The presence of an electron-withdrawing chlorine atom is expected to further increase the acidity of the S-H bond in 4-Chloro-3,5-dimethylthiophenol. Conversely, the two electron-donating methyl groups will slightly decrease the acidity.
The thiol group can undergo a variety of reactions, including:
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S-Alkylation: Reaction with alkyl halides to form thioethers.
-
Oxidation: Easily oxidized to form the corresponding disulfide.[4]
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Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Potential Synthetic Routes
One common approach is the reduction of the corresponding arylsulfonyl chloride. This method is often high-yielding and proceeds under mild conditions.
A generalized workflow for the synthesis of an aryl thiol from an arylsulfonyl chloride is presented below:
Another potential route is the conversion from the corresponding phenol, 4-Chloro-3,5-dimethylphenol. A general, multi-step method involves the conversion of the phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to an S-aryl dialkylthiocarbamate, and subsequent hydrolysis to the thiophenol.[5]
Role in Drug Development
The incorporation of a chlorinated and alkylated aromatic thiol moiety can significantly impact a molecule's properties. The chlorine atom can introduce polarity and influence metabolic stability, while the alkyl groups can enhance lipophilicity and provide steric bulk.[1] These features make 4-Chloro-3,5-dimethylthiophenol a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Safety and Handling
Specific toxicity data for 4-Chloro-3,5-dimethylthiophenol is not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Thiophenols are known for their strong, unpleasant odors.
For comparison, its phenol analog, 4-Chloro-3,5-dimethylphenol, is harmful if swallowed and causes skin and eye irritation.[3][6] It is also very toxic to aquatic life with long-lasting effects. Similar precautions should be taken when handling the thiophenol derivative.
Conclusion
4-Chloro-3,5-dimethylthiophenol is a molecule with significant potential in synthetic chemistry and drug discovery. While experimental data remains limited, this guide provides a comprehensive theoretical and predictive overview of its physical and chemical properties. The insights into its predicted spectroscopic signature, reactivity, and potential synthetic routes are intended to facilitate future research and application of this compound. As with any new chemical entity, further experimental validation of these predicted properties is warranted.
References
-
Organic Syntheses. Thiophenols from Phenols. [Link]
Sources
- 1. 4-Chloro-3,5-dimethylthiophenol | 150729-72-9 | Benchchem [benchchem.com]
- 2. 4-Chloro-3,5-dimethylphenol, 98+% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Chloro-3,5-dimethylphenol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. merckmillipore.com [merckmillipore.com]

